

The Application of Isobutyl Laurate in Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl laurate*

Cat. No.: B1585450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl laurate, a fatty acid ester with the chemical formula C₁₆H₃₂O₂, is a versatile ingredient in the fragrance and cosmetics industries. Valued for its mild, waxy, and subtly fruity aroma, it serves as both a fragrance component and a functional ingredient, contributing to the overall sensory experience and formulation stability. This technical guide provides an in-depth analysis of **isobutyl laurate**, encompassing its physicochemical properties, synthesis, application in fragrance formulations, and comprehensive safety and toxicological data. Detailed experimental protocols for its synthesis, sensory evaluation, and stability testing are provided to facilitate further research and development.

Introduction

Isobutyl laurate is the ester formed from the reaction of lauric acid and isobutanol.^[1] Its molecular structure, featuring a 12-carbon fatty acid chain and a branched short-chain alcohol, imparts specific physicochemical properties that make it a valuable component in various formulations. In the cosmetics and personal care industry, it is widely utilized as an emollient and skin-conditioning agent due to its lightweight and non-greasy texture, which helps to soften and smooth the skin.^[2] In fragrance formulations, **isobutyl laurate** not only contributes its own subtle scent but also acts as a solvent or carrier for other fragrance materials, aiding in their uniform distribution.^{[3][4]}

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **isobutyl laurate** is essential for its effective use in fragrance formulations. These properties influence its solubility, volatility, and stability within a product matrix.

Property	Value	Reference(s)
Molecular Formula	C16H32O2	[5] [6] [7]
Molecular Weight	256.42 g/mol	[5] [8]
CAS Number	37811-72-6	[5] [6] [9]
Appearance	Colorless clear liquid	[10] [11]
Assay	98.00 to 100.00%	[10]
Specific Gravity	0.85200 to 0.86100 @ 25.00 °C	[10]
Refractive Index	1.42800 to 1.43600 @ 20.00 °C	[10]
Boiling Point	296.00 to 297.00 °C @ 760.00 mm Hg	[10]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (estimated)	[10]
Flash Point	274.00 °F (134.44 °C) TCC	[10]
Solubility	Soluble in alcohol; Insoluble in water	[10]
logP (o/w)	6.743 (estimated)	[10]

Use in Fragrance Formulations

Isobutyl laurate's primary role in fragrance formulations is as a modifier and fixative. Its low volatility allows it to prolong the scent of more volatile components. While specific concentration data for **isobutyl laurate** in commercial fragrances is proprietary, usage levels of structurally

similar esters provide a useful reference. For instance, butyl laurate is recommended for use at levels up to 2.00% in fragrance concentrates, while isoamyl laurate can be used at levels up to 12.00%.^{[5][10][12][13]}

Odor Profile

The odor of **isobutyl laurate** is generally described as waxy, soapy, and subtly fruity.^{[3][4]} This profile makes it a versatile component that can blend seamlessly into a wide range of fragrance families, from fresh and clean to fruity and floral.

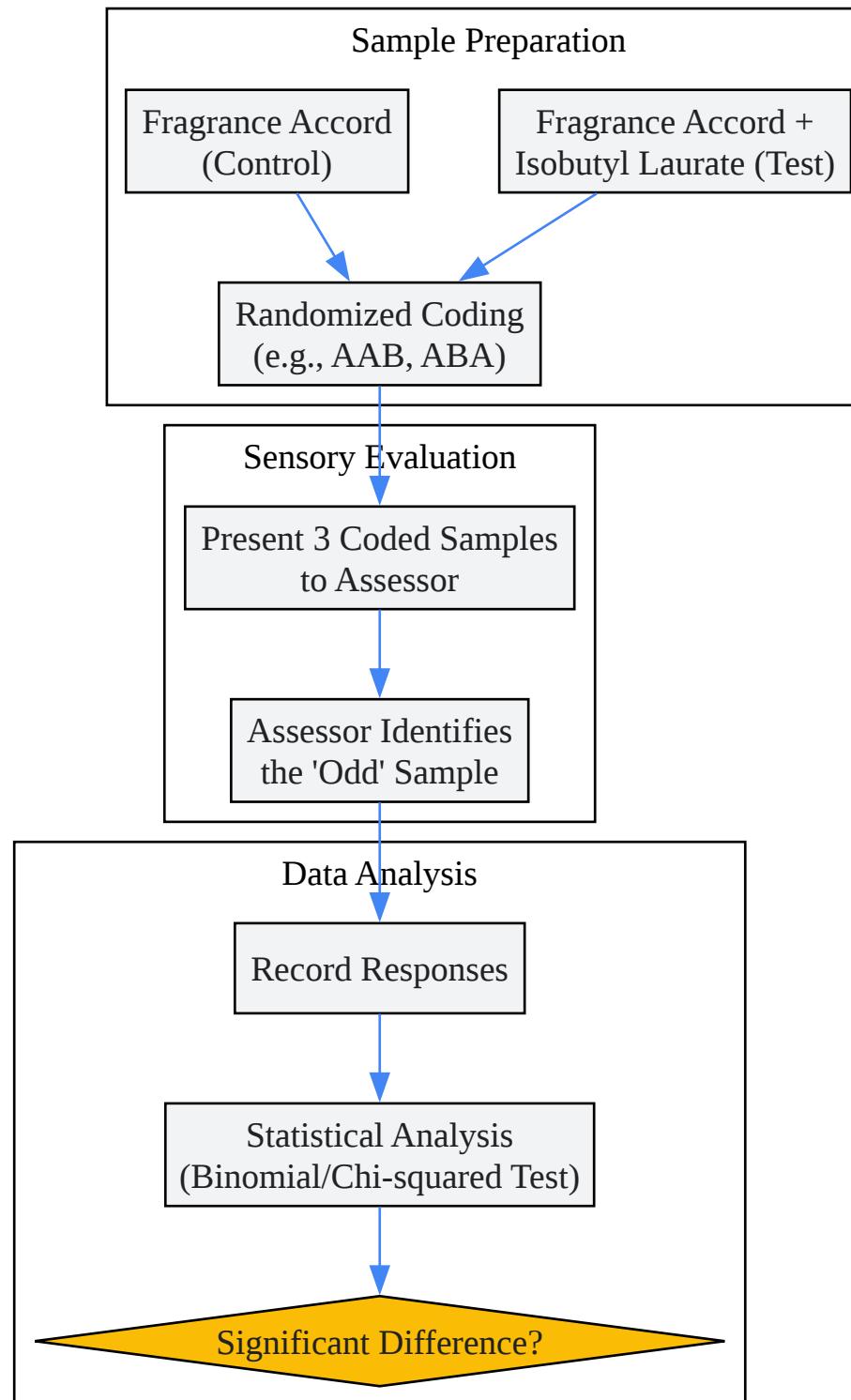
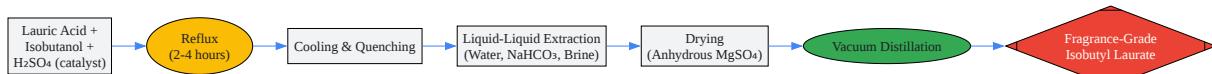
Synthesis of Fragrance-Grade Isobutyl Laurate

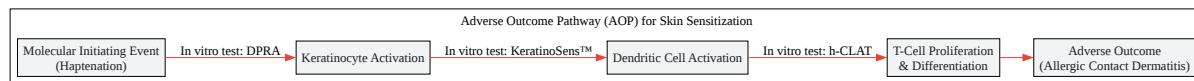
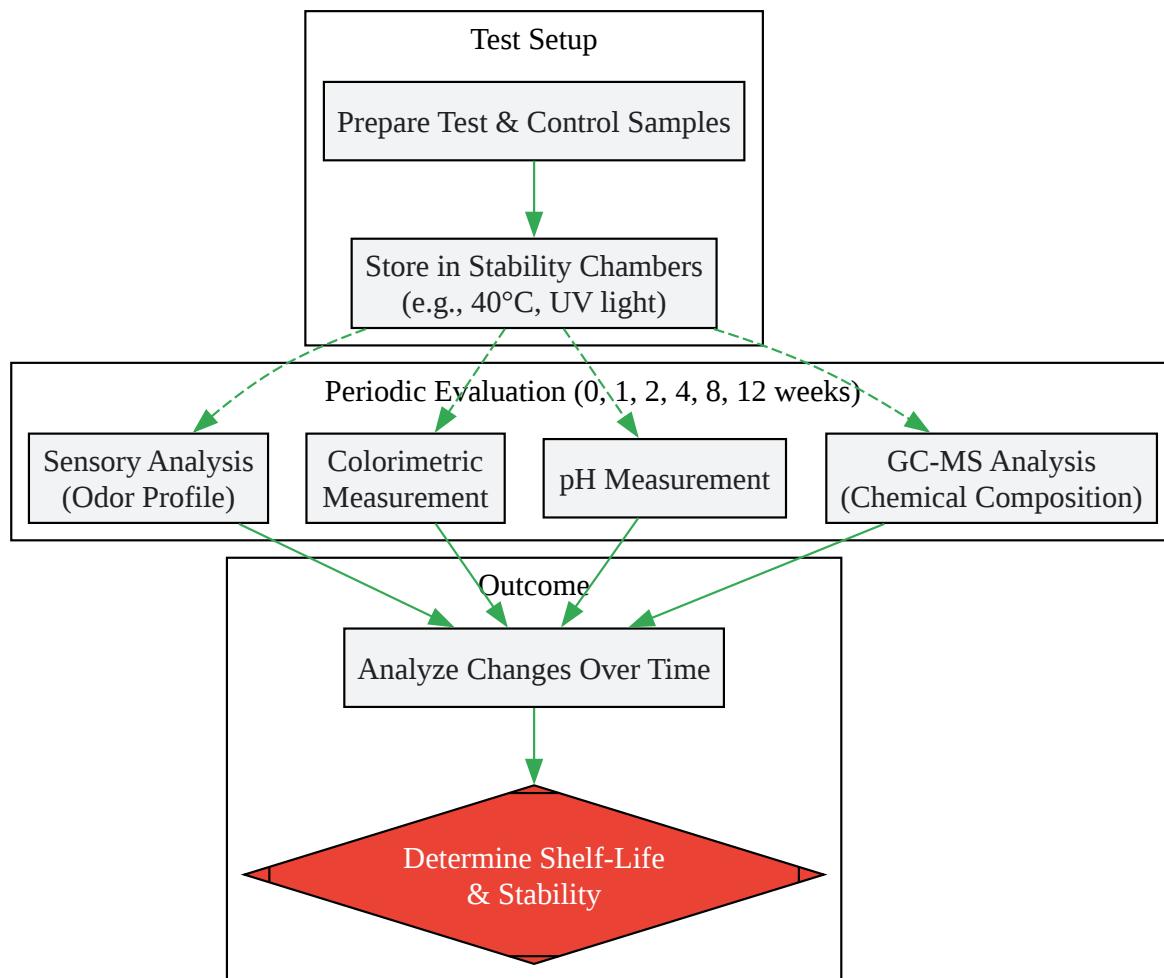
The most common method for synthesizing **isobutyl laurate** for fragrance applications is through Fischer esterification of lauric acid and isobutanol, using an acid catalyst.^[1]

Experimental Protocol: Fischer Esterification

Materials:

- Lauric acid (1.0 equivalent)
- Isobutanol (3.0 equivalents, serves as reactant and solvent)
- Concentrated sulfuric acid (0.05 equivalents, catalyst)
- 5% aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Dichloromethane



Equipment:



- Round-bottom flask
- Reflux condenser

- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Combine lauric acid and isobutanol in a round-bottom flask equipped with a magnetic stir bar.
- Slowly add concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[14\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude **isobutyl laurate** by vacuum distillation to obtain a product of high purity suitable for fragrance applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [standards.globalspec.com](https://www.standards.globalspec.com) [standards.globalspec.com]
- 2. Sensory triangle testing, discrimination test at Campden BRI [[campdenbri.co.uk](https://www.campdenbri.co.uk)]
- 3. Common Sensory Testing Methodologies | WSS [[wssintl.com](https://www.wssintl.com)]
- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. isobutyl laurate, 37811-72-6 [thegoodscentscopy.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Getting Started [ec.europa.eu]
- 12. Iso 8589 | PDF | Lighting [[scribd.com](https://www.scribd.com)]
- 13. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 14. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [[alwsci.com](https://www.alwsci.com)]
- To cite this document: BenchChem. [The Application of Isobutyl Laurate in Fragrance Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585450#use-of-isobutyl-laurate-in-fragrance-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com